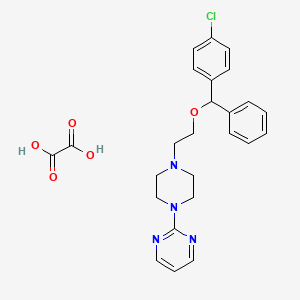

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-pyrimidyl)piperazine oxalate

Description

1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-pyrimidyl)piperazine oxalate is a piperazine derivative featuring a p-chlorophenylbenzyloxyethyl side chain and a 2-pyrimidyl substituent. Its molecular formula is C₂₆H₂₉ClN₄O₄ (oxalate salt form) . The compound is synthesized via nucleophilic substitution or ring-opening reactions, as described for related piperazine derivatives in and . Key properties include a melting point of 177–178°C (HCl salt form) , a boiling point of 243°C, and a density of 0.935 g/cm³ . Acute toxicity studies report an intraperitoneal LD₅₀ of 400 mg/kg in mice .

Properties

CAS No. |

22663-53-2 |

|---|---|

Molecular Formula |

C25H27ClN4O5 |

Molecular Weight |

499.0 g/mol |

IUPAC Name |

2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]pyrimidine;oxalic acid |

InChI |

InChI=1S/C23H25ClN4O.C2H2O4/c24-21-9-7-20(8-10-21)22(19-5-2-1-3-6-19)29-18-17-27-13-15-28(16-14-27)23-25-11-4-12-26-23;3-1(4)2(5)6/h1-12,22H,13-18H2;(H,3,4)(H,5,6) |

InChI Key |

OELWISXAGSHZMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=NC=CC=N4.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Targets

Piperazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

*Inference based on structural similarity to GBR-12909 and related DAT ligands.

Key Findings from Comparative Studies

- Substituent Effects on Receptor Affinity: The p-chlorophenyl group in the target compound may enhance lipophilicity and DAT binding compared to bis(4-fluorophenyl) in GBR-12909, though fluorinated analogs often show higher metabolic stability . 2-Pyrimidyl substituents (target compound) vs. 3-phenylpropyl (GBR-12909): Pyrimidyl groups may engage in hydrogen bonding, influencing selectivity for monoamine transporters over sigma receptors .

Synthetic Yields and Purity :

- Toxicity Profile: The target compound’s LD₅₀ (400 mg/kg) is higher than cocaine analogs (e.g., RTI-82), suggesting a safer acute profile . No hepatotoxicity data are available, unlike buspirone derivatives, which are extensively metabolized via hepatic pathways .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Target Compound | GBR-12909 | CID 115497 |

|---|---|---|---|

| Molecular Weight | 527.06 g/mol | 488.55 g/mol | 439.98 g/mol |

| Boiling Point | 243°C | Not reported | Not reported |

| LogP (Predicted) | ~4.2 (highly lipophilic) | ~5.1 | ~3.8 |

| Solubility | Low (yellow powder) | Low (hydrochloride salt) | Moderate (butyl chain) |

| PSA (Polar Surface Area) | 116.09 Ų | 98.2 Ų | 105.8 Ų |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.